Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride
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Overview
Description
Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an aminomethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with thiophene-3-carboxylic acid.
Esterification: Thiophene-3-carboxylic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl thiophene-3-carboxylate.
Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 2-position of the thiophene ring.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aminomethyl and ester functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: Similar structure but lacks the aminomethyl group.
Thiophene-3-carboxylic acid: The parent compound without esterification or aminomethylation.
2-Aminomethylthiophene: Lacks the carboxylate ester group.
Uniqueness
Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride is unique due to the presence of both the aminomethyl and carboxylate ester groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows for versatile modifications and interactions in various chemical and biological contexts.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 2-(aminomethyl)thiophene-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-10-7(9)5-2-3-11-6(5)4-8;/h2-3H,4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMVWBPSOSLWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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